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Natural Provenance of Sesamin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and natural sources

of sesamin, a prominent lignan found in sesame seeds and other plant sources. The

information is tailored for researchers, scientists, and professionals in drug development, with a

focus on a detailed history, quantitative data, and experimental methodologies.

Discovery and Historical Context
The journey of sesamin from a component of traditional oilseed to a molecule of significant

scientific interest spans over a century. Its discovery and the elucidation of its chemical

properties were incremental processes involving contributions from chemists across the globe.

Initial Isolation and Naming
Sesamin was first isolated in 1890 by the Scottish chemist James Fowler Tocher in Aberdeen.

[1] He extracted the compound from sesame oil using acetic acid.[1] The term "lignan," which

now categorizes sesamin, was introduced later in 1936 by Haworth to describe phenolic plant

metabolites composed of two n-propylbenzene units.[1]

Structural Elucidation and Stereochemistry
The precise chemical structure of sesamin was determined in 1939 at the University of

Würzburg in Germany.[1] Over two decades later, in 1960, its absolute configuration was
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established in Heidelberg, Germany, providing a complete three-dimensional understanding of

the molecule.[1]

Natural Sources of Sesamin
Sesamin is most famously associated with sesame (Sesamum indicum L.), an ancient oilseed

crop with a history of cultivation dating back thousands of years in regions of Asia and Africa.[2]

[3][4] While sesame seeds are the most well-known source, sesamin is also present in other

plant species.

Primary Source: Sesamum indicum
Sesamum indicum, a member of the Pedaliaceae family, is the principal and most abundant

natural source of sesamin.[3] The concentration of sesamin in sesame seeds can vary

depending on the cultivar, local climate, and soil conditions.[3]

Table 1: Sesamin Content in Sesamum indicum

Plant Part Sesamin Content Reference

Seeds 60.14 to 69.10 mg/100 g [3]

Sesame Oil
Approximately 0.14% by mass

(along with sesamolin)
[5]

During the processing of sesame oil, some of the sesamin can be isomerized to its

stereoisomer, episesamin, particularly when acidic clay is used for decolorization.[3]

Other Botanical Sources
While less concentrated than in sesame, sesamin has been identified in other plant species,

indicating a broader distribution within the plant kingdom.

Table 2: Other Known Natural Sources of Sesamin
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Plant Species Family Plant Part Reference

Fagara species Rutaceae Bark [5]

Casuarina

equisetifolia
Casuarinaceae Not specified

Experimental Protocols
The extraction, isolation, and quantification of sesamin are critical for research and

development. The following sections detail a general methodology based on established

procedures.

Extraction and Isolation of Sesamin from Sesame Oil
A common method for isolating sesamin from sesame oil involves saponification followed by

solvent extraction and crystallization.

Caption: Enzymatic conversion of sesamin by SesA from Sinomonas sp. no. 22.

The enzyme SesA catalyzes the transfer of a methylene group from sesamin to tetrahydrofolate

(THF), resulting in the formation of sesamin mono- or di-catechol and 5,10-

methylenetetrahydrofolate. [6]This discovery has opened up new avenues for the

biotechnological production of C1-donors for various bioprocesses. [6]The formation of the

SesA enzyme is inducible by the presence of sesamin in the growth medium.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 4 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9573514/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9573514/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9573514/
https://www.soyinfocenter.com/books/279
https://en.wikipedia.org/wiki/Sesamin
https://www.pnas.org/doi/10.1073/pnas.1605050113
https://www.benchchem.com/product/b1228274#discovery-and-natural-sources-of-sesamin
https://www.benchchem.com/product/b1228274#discovery-and-natural-sources-of-sesamin
https://www.benchchem.com/product/b1228274#discovery-and-natural-sources-of-sesamin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1228274?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1228274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

